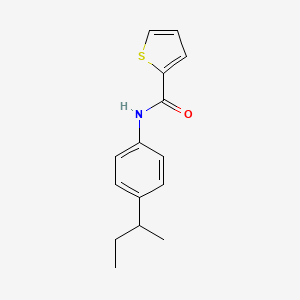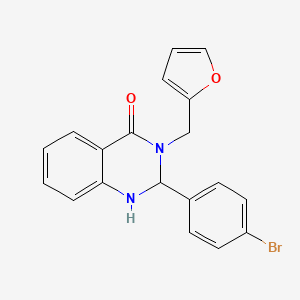
N-(4-sec-butylphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-2-thiophenecarboxamide, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1970s and has since been studied for its potential medicinal properties. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
Mecanismo De Acción
N-(4-sec-butylphenyl)-2-thiophenecarboxamide works by binding to cannabinoid receptors in the body, specifically the CB2 receptor. This binding activates a signaling pathway that leads to the inhibition of inflammatory responses and the reduction of pain sensation. The compound has also been found to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been found to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-sec-butylphenyl)-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis process, which makes it easy to obtain and use in experiments. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(4-sec-butylphenyl)-2-thiophenecarboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-sec-butylphenyl)-2-thiophenecarboxamide. One area of focus could be the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further research could be done to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the long-term effects of N-(4-sec-butylphenyl)-2-thiophenecarboxamide use, particularly with regard to its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of N-(4-sec-butylphenyl)-2-thiophenecarboxamide involves the reaction of 4-sec-butylphenylmagnesium bromide with 2-thiophenecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-sec-butylphenyl)-2-thiophenecarboxamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODHRHDNLVKYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)


![5-[(5-bromo-2-thienyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892464.png)
![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)